molecular formula C7H6N2S B576864 3-(Methylsulfanyl)pyridine-4-carbonitrile CAS No. 13600-45-8

3-(Methylsulfanyl)pyridine-4-carbonitrile

Cat. No. B576864
CAS RN: 13600-45-8
M. Wt: 150.199
InChI Key: XOXDGYKHCFLTHC-UHFFFAOYSA-N
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Description

“3-(Methylsulfanyl)pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 13600-45-8. Its molecular formula is C7H6N2S and it has a molecular weight of 150.2 .


Molecular Structure Analysis

The InChI code for “3-(Methylsulfanyl)pyridine-4-carbonitrile” is 1S/C7H6N2S/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3 .

Scientific Research Applications

Biochemistry

Lastly, in biochemistry, the compound’s interaction with biological molecules can be studied. It may act as an inhibitor or activator for certain enzymes, providing insights into enzyme mechanisms and pathways.

Each application mentioned leverages the unique chemical structure of 3-(Methylsulfanyl)pyridine-4-carbonitrile , which consists of a pyridine ring—a benzene molecule with one nitrogen atom replacing one of the carbon atoms—and a methylsulfanyl group attached to the ring. This structure offers a versatile platform for a wide range of scientific research applications. The compound’s CAS number is 13600-45-8 , and it’s available for purchase through various chemical suppliers .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-methylsulfanylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXDGYKHCFLTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2.0 g of 3-chloroisonicotinonitrile and 8 ml of DMF, 1.02 g of sodium thiomethoxide was added while ice-cooling. The reaction mixture was stirred at 0° C. for one hour. The reaction mixture was concentrated under reduced pressure, to which ethyl acetate was added for filtering out insoluble matters. Filtrates were concentrated under reduced pressure, and the resultant residue was subjected to silica gel column chromatography to give 2.11 g of 3-methylthioisonicotinonitrile.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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